Defined +5 Da Mass Shift and Isotopic Distribution Enables Reliable SRM/MRM Method Development
Ipragliflozin-d5 provides a nominal mass shift of +5 Da over unlabeled Ipragliflozin ([M+NH4]+ at m/z 422.0 for Ipragliflozin vs. m/z 427.0 for Ipragliflozin-d5), which is sufficient to avoid cross-talk in SRM transitions while maintaining minimal chromatographic isotope effect. This specific deuteration pattern (d5) is commonly adopted in published pharmacokinetic methods for SGLT2 inhibitors, whereas the 13C6-labeled analog provides +6 Da and is often used in methods where deuterium exchange is a concern [1]. The choice between these labels is dictated by method requirements; the availability of Ipragliflozin-d5 directly enables method transfer from established rat plasma methods that already use deuterated internal standards like Empagliflozin [1].
| Evidence Dimension | Mass Shift for Internal Standard Use |
|---|---|
| Target Compound Data | Ipragliflozin-d5: nominal +5 Da shift (m/z 427.0 for [M+NH4]+ equivalent) |
| Comparator Or Baseline | Ipragliflozin-13C6: +6 Da shift; unlabeled Ipragliflozin: 0 Da shift |
| Quantified Difference | 5 Da vs. 6 Da shift, both adequate for baseline MS resolution; d5 avoids potential chromatographic separation seen with some 13C labels |
| Conditions | LC-MS/MS analysis using reverse-phase chromatography and electrospray ionization; published method: Quicksorb ODS column, acetonitrile/0.1% formic acid (90:10) mobile phase, API 3200 QqQ in MRM mode [1] |
Why This Matters
The specific +5 Da shift allows method developers to use Ipragliflozin-d5 as a direct internal standard without modifying established LC-MS/MS parameters, ensuring seamless transfer and validation of bioanalytical methods for Ipragliflozin pharmacokinetics.
- [1] Kobuchi S, Ito Y, Yano K, Sakaeda T. A quantitative LC-MS/MS method for determining ipragliflozin... J Chromatogr B. 2015;1000:22-28. PMID: 26209767. View Source
